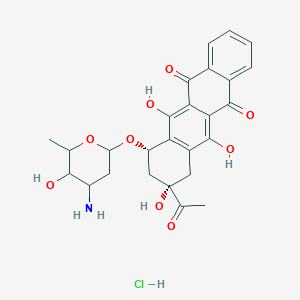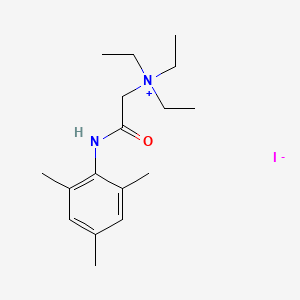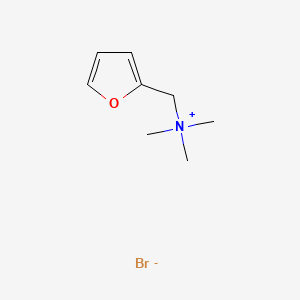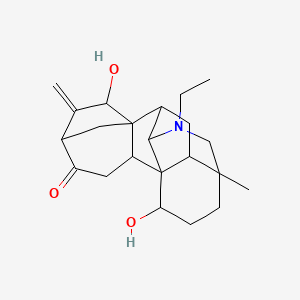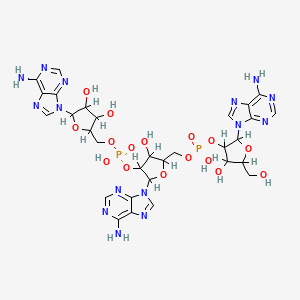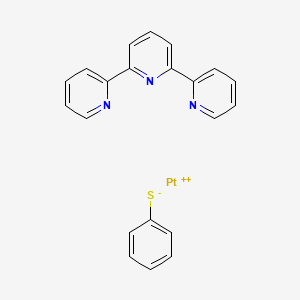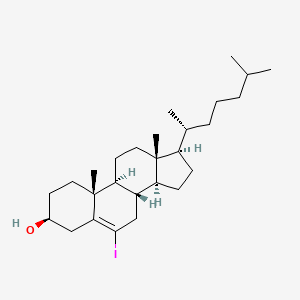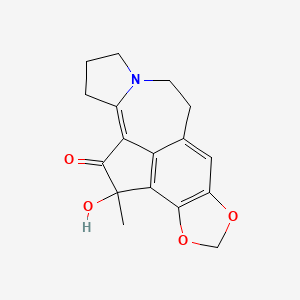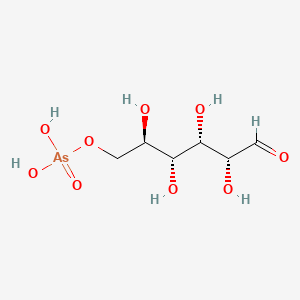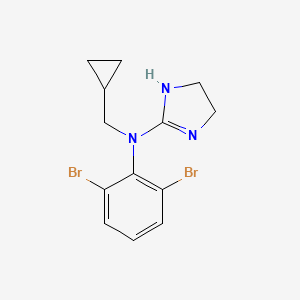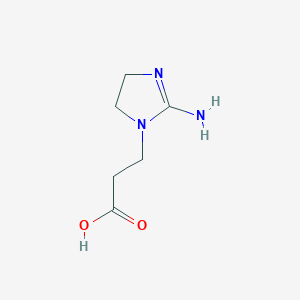![molecular formula C25H32O8 B1195525 [(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate](/img/structure/B1195525.png)
[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurovertin B is a naturally occurring polyketide compound produced by the fungus Calcarisporium arbuscular. It is known for its potent biological activities, particularly its ability to inhibit mitochondrial oxidative phosphorylation by binding to the β subunit of F1-ATPase. This compound has garnered significant attention due to its potential therapeutic applications, especially in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurovertin B can be synthesized through a series of chemical reactions involving polyketide pathways. The biosynthetic pathway of aurovertin B involves the assembly of a 2,6-dioxabicyclo[3.2.1]-octane ring system, which is a characteristic feature of this compound. The synthesis typically involves the use of various enzymes and precursors that facilitate the formation of the complex structure of aurovertin B .
Industrial Production Methods: Industrial production of aurovertin B can be achieved through heterologous expression in fungal hosts such as Aspergillus nidulans. By introducing specific genes and promoters into the host organism, researchers can control the production of aurovertin B and its derivatives. This method allows for the efficient and scalable production of aurovertin B for research and therapeutic purposes .
Chemical Reactions Analysis
Types of Reactions: Aurovertin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions involving aurovertin B include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of aurovertin B include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell proliferation and other therapeutic applications .
Scientific Research Applications
Aurovertin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polyketide biosynthesis and enzyme mechanisms. In biology, aurovertin B is studied for its effects on mitochondrial function and cellular metabolism. In medicine, it is being investigated as a potential therapeutic agent for treating cancer, especially triple-negative breast cancer. Additionally, aurovertin B has industrial applications in the production of bioactive compounds and pharmaceuticals .
Mechanism of Action
Aurovertin B exerts its effects by inhibiting mitochondrial oxidative phosphorylation. It binds to the β subunit of F1-ATPase, thereby preventing the synthesis of adenosine triphosphate (ATP). This inhibition disrupts the energy production process in cells, leading to cell death. The compound also upregulates the expression of dual-specificity phosphatase 1 (DUSP1), which plays a role in suppressing metastasis in triple-negative breast cancer cells .
Comparison with Similar Compounds
Aurovertin B belongs to a family of highly reducing polyketides that share a polyene α-pyrone-type structure. Similar compounds include aurovertin A, aurovertin C, aurovertin D, asteltoxin, avertoxin, citreoviridin, and verrucosidin. These compounds exhibit similar biological activities, such as antitumor, antiviral, and antibacterial effects. aurovertin B is unique in its potent inhibition of mitochondrial oxidative phosphorylation and its specific activity against triple-negative breast cancer .
Conclusion
Aurovertin B is a remarkable compound with significant potential in scientific research and therapeutic applications. Its unique structure and potent biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C25H32O8 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate |
InChI |
InChI=1S/C25H32O8/c1-7-20-24(4)23(30-16(3)26)25(5,33-20)22(28)18(32-24)13-11-9-8-10-12-17-15(2)19(29-6)14-21(27)31-17/h8-14,18,20,22-23,28H,7H2,1-6H3/b9-8+,12-10+,13-11+/t18-,20+,22-,23+,24-,25-/m0/s1 |
InChI Key |
QXCOFYWOWZJFEA-YJMRODJJSA-N |
SMILES |
CCC1C2(C(C(O1)(C(C(O2)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)OC(=O)C)C |
Isomeric SMILES |
CC[C@@H]1[C@]2([C@H]([C@@](O1)([C@H]([C@@H](O2)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)OC(=O)C)C |
Canonical SMILES |
CCC1C2(C(C(O1)(C(C(O2)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)OC(=O)C)C |
Synonyms |
aurovertin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



